1-[5-(3-chlorophenoxy)pentyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[5-(3-chlorophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-14-7-6-8-15(13-14)18-12-5-1-2-9-17-10-3-4-11-17/h6-8,13H,1-5,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGTUXTIUICRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.
Alkylation of Pyrrolidine: The 3-chlorophenoxyalkane is then reacted with pyrrolidine under basic conditions to form the final product, this compound.
Reaction Conditions:
Temperature: The reactions are generally carried out at moderate temperatures (50-100°C).
Solvent: Common solvents include ethanol or other polar solvents.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often used to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol or other reduced forms.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenols or other reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[5-(3-chlorophenoxy)pentyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The chlorophenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3-chlorophenoxy group in the target compound offers moderate hydrophobicity (XLogP ~3.2) compared to the more polar 4-nitrophenoxy analog (XLogP 3.8, higher H-bond acceptors) . Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins, whereas nitro groups could favor polar interactions.
Shorter chains (e.g., butenyl in Clarke’s compound) may restrict binding to specific targets .
Natural vs.
Research Findings and Implications
- GPCR Interactions : The nitro-substituted analog CHEMBL289855 (XLogP 3.8) has been identified as a histamine H3 receptor ligand, suggesting that the target compound’s chloro-substituted derivative may also interact with aminergic GPCRs, albeit with altered affinity due to differences in electronic profiles .
- Antimicrobial Activity: Natural pyrrolidine derivatives with methylenedioxyphenyl groups (e.g., from Piper longum) demonstrate the importance of electron-rich aromatic systems in antimicrobial activity, a property less pronounced in chlorinated synthetic analogs .
- Synthetic Utility: The pentyl chain in this compound balances lipophilicity and solubility, making it a viable candidate for further derivatization or prodrug development.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine, and what key parameters control reaction efficiency?
- Methodological Answer : The synthesis typically involves multi-step routes, including nucleophilic substitution and cyclization reactions. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–80°C), and catalyst selection (e.g., palladium for cross-coupling). Intermediate purification via column chromatography is critical to minimize side products. Yield optimization requires balancing reaction time and stoichiometric ratios of precursors .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound, and what spectral markers are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidine ring and chlorophenoxy substituents. Key markers include:
- ¹H NMR : δ 3.2–3.5 ppm (pyrrolidine N-CH₂), δ 6.7–7.2 ppm (aromatic protons from 3-chlorophenoxy).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₅H₂₁ClN₂O). High-resolution MS confirms isotopic patterns for chlorine .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported biological activity of pyrrolidine derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions (e.g., pH, cell lines), or solvent effects. A systematic approach includes:
- Purity Validation : HPLC or GC-MS to confirm >95% purity.
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed incubation time, temperature).
- Meta-Analysis : Cross-referencing data with structurally analogous compounds (e.g., fluorophenyl-pyrrolidine derivatives) to identify trends .
Q. What strategies are effective in elucidating the mechanism of action of this compound at the molecular level?
- Methodological Answer : Combine biochemical and computational tools:
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds.
- Molecular Docking : Predict binding interactions with potential targets (e.g., GPCRs or kinases) using software like AutoDock.
- Mutagenesis Studies : Modify suspected binding residues in recombinant proteins to validate docking predictions .
Q. In designing multi-step syntheses for pyrrolidine-based compounds, how can competing side reactions be minimized?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
